4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one
Description
Significance of Heterocyclic Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to modern chemical biology and medicinal chemistry. These scaffolds are integral to the structure of numerous natural products, including vitamins and alkaloids. In medicinal chemistry, the incorporation of heterocyclic rings is a key strategy in drug design and development.
The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules. These properties, such as polarity, solubility, and the capacity for hydrogen bonding, can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate. The structural diversity of heterocyclic scaffolds allows for a wide range of interactions with biological targets, making them a versatile tool for creating novel therapeutic agents.
Overview of Thiazolo[5,4-c]pyridine (B153566) Core Structures and Their Derivatives in Academic Literature
The thiazolo[5,4-c]pyridine core is a bicyclic system that fuses a thiazole (B1198619) ring with a pyridine (B92270) ring. This arrangement creates a unique electronic and steric profile that is of interest to medicinal chemists. Various derivatives of this core structure have been synthesized and investigated for their potential biological activities.
Academic literature highlights the exploration of these derivatives in several therapeutic areas. For instance, some have been studied as kinase inhibitors, which are crucial in cancer therapy. Others have been investigated for their potential as antithrombotic agents, which are vital in preventing blood clots. The versatility of the thiazolo[5,4-c]pyridine scaffold allows for modifications at various positions, leading to a diverse library of compounds with a range of biological effects.
Research Trajectory of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one and Related Compounds
The research trajectory for this compound and its related compounds is primarily centered on their role as intermediates and building blocks in the synthesis of more complex molecules with therapeutic potential. A significant focus of this research has been the development of antithrombotic agents.
One of the most notable applications of this scaffold is in the synthesis of Edoxaban, a direct factor Xa inhibitor used to prevent stroke and systemic embolism. The intermediate, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, is a key component in the synthesis of this drug. chemicalbook.com This has driven much of the research into the efficient synthesis and chemical properties of this and related compounds.
Derivatives of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) scaffold have also been explored for other biological activities. For example, some have been investigated as inhibitors of the c-Met receptor, a target in cancer therapy. researchgate.net Another related structure, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, has been studied for its activity as a GABA agonist. nih.gov
Scope and Objectives of Academic Research on the Chemical Compound
The primary scope of academic research on this compound and its analogues is to explore their synthetic utility and potential as scaffolds for the development of new therapeutic agents. The main objectives of this research can be summarized as follows:
Synthetic Methodology: To develop efficient and scalable synthetic routes to produce the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core and its derivatives. This includes optimizing reaction conditions and improving yields.
Chemical Derivatization: To synthesize a diverse library of derivatives by modifying the core structure at various positions. This allows for the exploration of structure-activity relationships (SAR).
Biological Evaluation: To screen these derivatives for a range of biological activities, including enzyme inhibition and receptor binding. This helps in identifying potential therapeutic applications.
Lead Optimization: For compounds that show promising biological activity, the objective is to further modify their structure to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-[1,3]thiazolo[5,4-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-6-8-4-1-2-7-3-5(4)10-6/h7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUQQZRTBRQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228429 | |
| Record name | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124458-28-2 | |
| Record name | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5,6,7 Tetrahydrothiazolo 5,4 C Pyridin 2 1h One and Its Analogues
Strategies for the Construction of the Thiazolo[5,4-c]pyridine (B153566) Ring System
The formation of the core thiazolo[5,4-c]pyridine scaffold is the foundational step in the synthesis of this class of compounds. Methodologies primarily focus on the efficient construction of the fused thiazole (B1198619) ring onto a pre-existing piperidine (B6355638) framework.
Cyclization Reactions for Core Scaffold Formation
Cyclization reactions are a cornerstone in the synthesis of the thiazolo[5,4-c]pyridine ring system. A prevalent method involves the condensation of a substituted piperidinone with a sulfur-containing reagent. One effective approach is the reaction of a 3-halopiperidin-4-one with a thioamide derivative.
For instance, the synthesis of an analogue, Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, is achieved through the base-catalyzed condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide. This reaction proceeds via a nucleophilic attack of the thioamide on the brominated piperidinone, leading to the formation and cyclization of the thiazole ring. The choice of base and solvent is critical for optimizing the reaction yield and purity.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |
| 3-bromo-1-methyl-piperidin-4-one | Ethyl thiooxamide | Base (e.g., Na2CO3, K2CO3, triethylamine), Ethanol (B145695), 50–85 °C | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate |
This strategy offers a direct and scalable route to the core scaffold, avoiding the use of hazardous reagents associated with traditional methods like the Sandmeyer reaction, which often result in lower yields (<40%).
Another approach involves the reaction of a protected piperidone with sulfur powder and cyanamide (B42294) in the presence of a secondary amine to form a 2-aminothiazolo[5,4-c]pyridine intermediate. This intermediate then serves as a versatile building block for further modifications.
Application of the Bischler−Napieralski Reaction in Thiazolopyridine Synthesis
The Bischler-Napieralski reaction is a well-established intramolecular electrophilic aromatic substitution method for the cyclization of β-arylethylamides or β-arylethylcarbamates to form dihydroisoquinolines. This reaction is typically carried out in acidic conditions using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).
The mechanism of the Bischler-Napieralski reaction can proceed through two primary pathways: one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. The prevailing mechanism is often influenced by the specific reaction conditions.
While the Bischler-Napieralski reaction is a powerful tool for the synthesis of isoquinoline (B145761) alkaloids and related compounds, its direct application to the synthesis of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one ring system is not extensively documented in the literature. The reaction typically requires an electron-rich aromatic ring to facilitate the intramolecular cyclization. In the context of thiazolopyridine synthesis, the thiazole ring would need to possess sufficient nucleophilicity to undergo this type of electrophilic substitution. The feasibility of this approach would depend on the electronic properties of the substituted thiazole precursor.
Functionalization and Derivatization Approaches
Once the core this compound scaffold is synthesized, further functionalization and derivatization are often necessary to modulate its biological activity. Common strategies include the introduction of sulfonamide moieties, amidation reactions, and halogenation followed by cross-coupling reactions.
Introduction of Sulfonamide Moieties
The sulfonamide group is a key functional group in a wide range of therapeutic agents. Its introduction into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. While the thiazolo[4,5-d]pyrimidine (B1250722) scaffold, an isomer of the thiazolo[5,4-c]pyridine system, has been explored for the incorporation of sulfonamide functions, specific examples of sulfonamide derivatives of this compound are not prevalent in the reviewed literature. researchgate.net
In general, sulfonamides are synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. For the this compound scaffold, a potential synthetic route could involve the introduction of an amino group onto the ring system, followed by reaction with a suitable sulfonyl chloride. Alternatively, a sulfonyl chloride moiety could be introduced, which could then be reacted with various amines to generate a library of sulfonamide derivatives. The versatility of the sulfonamide scaffold makes it a continued area of interest in drug discovery. nih.gov
Amidation Reactions and Derivative Synthesis
Amidation reactions are a fundamental tool for the derivatization of the this compound scaffold, particularly when a carboxylic acid group is present at the 2-position. The corresponding 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is a key intermediate used in the synthesis of various biologically active molecules. researchgate.net
This carboxylic acid can be activated and coupled with a wide range of amines to form amide derivatives. For example, it is a crucial reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which have shown potential as antithrombotic agents. researchgate.net It is also utilized in the preparation of diamide (B1670390) derivatives that act as Factor Xa (FXa) inhibitors, highlighting its importance in the development of anticoagulants. researchgate.net The synthesis of these amides typically involves standard peptide coupling reagents.
| Carboxylic Acid Precursor | Amine Coupling Partner | Application of Product |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | Various amines | FXa inhibitors, Antithrombotics |
Halogenation and Subsequent Cross-Coupling Strategies (e.g., Suzuki Cross-Coupling)
Halogenation of the thiazolo[5,4-c]pyridine core provides a versatile handle for further functionalization through cross-coupling reactions. A common strategy involves the bromination of an amino-substituted precursor. For instance, a 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative can be brominated at the 2-position using reagents like copper(II) bromide and an alkyl nitrite (B80452). This yields a 2-bromo-substituted intermediate that is primed for subsequent reactions.
The halogenated thiazolopyridine can then undergo various palladium-catalyzed cross-coupling reactions, with the Suzuki cross-coupling being a particularly powerful method for forming carbon-carbon bonds. In a Suzuki coupling, the halogenated substrate is reacted with an organoboron compound, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base.
This methodology has been applied to the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, where a bromo-substituted scaffold was coupled with an arylboronic acid pinacol ester to introduce a substituted phenyl group. nih.gov Similar strategies can be envisioned for the 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one scaffold to introduce a diverse array of aryl or heteroaryl substituents, thereby enabling extensive exploration of the chemical space around the core structure.
| Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product |
| 2-Bromo-thiazolopyridine derivative | Arylboronic acid or ester | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃) | 2-Aryl-thiazolopyridine derivative |
Alkylation and Acylation of Nitrogen Atoms within the Scaffold
The this compound scaffold possesses two nitrogen atoms that are potential sites for alkylation and acylation: the nitrogen atom in the tetrahydropyridine (B1245486) ring (N5) and the nitrogen atom in the thiazolone ring (N1). The reactivity of these nitrogen atoms allows for the introduction of a wide range of substituents, enabling the modulation of the compound's physicochemical and pharmacological properties.
N-Alkylation: The alkylation of the tetrahydropyridine nitrogen (N5) is a common strategy in the synthesis of analogues. For instance, the 5-methyl derivative is a key intermediate in the synthesis of the anticoagulant drug Edoxaban. The introduction of a methyl group at the N5 position is typically achieved early in the synthetic sequence, prior to the formation of the thiazole ring. This often involves the use of a starting material such as N-methyl-4-piperidone.
Direct alkylation of the fully formed this compound scaffold is also a viable approach. Standard alkylating agents like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be employed in the presence of a base to introduce substituents at the N5 position. The choice of base and solvent can influence the regioselectivity of the reaction, directing the alkylation to either the N1 or N5 nitrogen. Generally, the tetrahydropyridine nitrogen (N5) is more nucleophilic and thus more readily alkylated than the thiazolone nitrogen (N1).
N-Acylation: Acylation of the nitrogen atoms offers another avenue for functionalization. The N5 nitrogen of the tetrahydropyridine ring can be acylated using acyl chlorides or anhydrides under basic conditions. This transformation introduces an amide functionality, which can alter the molecule's polarity and hydrogen bonding capabilities. N-acylation can also serve as a protective group strategy during multi-step syntheses. While less common, acylation of the N1 nitrogen in the thiazolone ring is also possible, though it may require more forcing conditions due to the lower nucleophilicity of this amide-like nitrogen.
Interactive Table of N-Alkylation and N-Acylation Reactions:
| Reaction Type | Nitrogen Atom | Reagents and Conditions | Product Type |
| N-Alkylation | N5 | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., DMF) | 5-Alkyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one |
| N-Acylation | N5 | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | 5-Acyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The development of stereoselective synthetic methods is crucial when the stereochemistry of a molecule plays a significant role in its biological activity. For this compound derivatives, chirality can be introduced at various positions, leading to enantiomerically pure products.
One primary strategy for achieving enantiopure derivatives is to start with a chiral building block. For example, the synthesis can commence with an enantiomerically pure substituted piperidine derivative. This chiral starting material would then be carried through the reaction sequence to form the final enantiopure tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one analogue.
Another approach involves the use of chiral catalysts in key bond-forming reactions. Asymmetric hydrogenation or transfer hydrogenation of an appropriate unsaturated precursor could establish the stereocenters in the tetrahydropyridine ring with high enantioselectivity. Although specific examples for the direct asymmetric synthesis of the this compound core are not extensively documented in the literature, principles from the asymmetric synthesis of related tetrahydropyridine and thiazole-containing compounds can be applied.
The separation of racemates through chiral chromatography is also a viable, albeit less efficient, method for obtaining enantiomerically pure compounds.
Green Chemistry Principles in Synthetic Design and Process Optimization
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of increasing importance. The goal is to develop more sustainable and environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent Selection and Reaction Conditions
The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. In the context of synthesizing this compound and its analogues, a shift towards greener solvents is desirable.
Water and Ethanol: These are environmentally benign solvents. For instance, the hydrolysis of an ester precursor to the carboxylic acid functionality on the thiazole ring is often carried out in a mixture of ethanol and water. chemicalbook.com
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can significantly reduce reaction times and improve yields, often in greener solvents or even under solvent-free conditions. These techniques can be applied to various steps in the synthesis of thiazole and tetrahydropyridine derivatives. bepls.commdpi.com
Catalyst Development for Efficient Syntheses
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste.
Reusable Catalysts: The development of solid-supported or recyclable catalysts is a key area of research. For the synthesis of related heterocyclic systems, various reusable catalysts, including silica-supported tungstosilisic acid and nanocatalysts, have been employed. mdpi.comscirp.org
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one has been found in the surveyed literature.
Detailed chemical shift tables for ¹H and ¹³C NMR are currently unavailable.
Specific COSY, HSQC, and HMBC spectral data and their interpretations for the title compound have not been reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight can be calculated, experimental mass spectrometry data, including fragmentation patterns, are not available.
No high-resolution mass spectrometry data providing the exact mass of this compound has been located.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum with characteristic absorption bands for the functional groups present in this compound is not documented in the available resources.
X-ray Crystallography for Solid-State Structure Determination
There is no published X-ray crystallographic data that would provide information on the solid-state structure, bond lengths, and bond angles of this compound.
Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data, the precise arrangement of molecules in the crystal lattice, known as crystal packing, remains undetermined. This includes the identification and characterization of specific intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the supramolecular architecture. Such information is crucial for understanding the physical and chemical properties of the solid state.
Conformational Analysis from Crystal Structures
A definitive conformational analysis of this compound, which would describe the three-dimensional shape of the molecule in the solid state, is contingent upon the determination of its crystal structure. This analysis would reveal the specific torsion angles and bond angles, defining the conformation of the fused ring system. In the absence of a published crystal structure, a detailed discussion of its conformation based on experimental data is not possible.
Further experimental investigation, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the structural details of this compound and enable a thorough discussion of its solid-state characteristics.
Structural Elucidation and Conformational Analysis
Preferred Conformations of the Tetrahydropyridine (B1245486) Ring System
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one molecule incorporates a tetrahydropyridine ring, which, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. Due to the fusion with the planar thiazole (B1198619) ring, the conformational flexibility of the tetrahydropyridine moiety is somewhat restricted. The preferred conformations for this ring system are typically variations of the half-chair or sofa conformations.
In a fused-ring system like this, the tetrahydropyridine ring is constrained by the planarity of the adjacent thiazole ring. This generally leads to a preference for conformations that minimize steric hindrance and torsional strain. Computational studies and NMR analysis of related fused tetrahydropyridine systems suggest that a half-chair conformation is often the most stable, as it effectively alleviates strain by placing some atoms out of the plane of the rest of the ring system. mdpi.com The specific preferred conformation can be influenced by the substitution pattern on the ring.
Table 1: Possible Conformations of the Tetrahydropyridine Ring
| Conformation | Description | Relative Stability |
|---|---|---|
| Half-Chair | One atom is out of the plane on the opposite side of the ring from the fused bond. | Generally the most stable |
| Sofa (Envelope) | One atom is out of the plane of the other five atoms. | Can be a stable conformation |
| Twist-Boat | A flexible conformation that is generally higher in energy than the half-chair. | Less stable, often a transition state |
Conformational Preferences Influenced by Substituent Effects
The conformational equilibrium of the tetrahydropyridine ring in this compound can be significantly influenced by the presence of substituents. The nature, size, and position of these substituents can dictate the most stable conformation by introducing steric and electronic effects.
For instance, a bulky substituent on the nitrogen atom (position 5) of the tetrahydropyridine ring will generally prefer an equatorial or pseudo-equatorial position to minimize steric interactions with the rest of the ring system. This preference can lock the ring into a specific half-chair conformation. Similarly, substituents at positions 4, 6, or 7 will also adopt positions that reduce steric strain. mdpi.com
Electronic effects also play a role. Electron-withdrawing or electron-donating groups can alter the bond lengths and angles within the ring, thereby influencing the energy landscape of the different conformations. For example, an electron-withdrawing group could affect the hybridization of the nitrogen atom, leading to a shallower or more puckered ring conformation.
Intramolecular Interactions and Their Structural Impact (e.g., S−O close contact)
The specific arrangement of atoms in the this compound core allows for the possibility of significant intramolecular interactions. One such potential interaction is a close contact between the sulfur atom of the thiazole ring and the exocyclic oxygen atom of the pyridinone ring (S−O close contact).
Tautomerism and Isomerism within the this compound Core
The this compound core can exist in different tautomeric forms, primarily due to the presence of the amide functionality within the pyridinone ring. This leads to an equilibrium between the lactam (amide) form and the lactim (iminol) form, which is analogous to the well-studied keto-enol tautomerism of 2-hydroxypyridines. semanticscholar.orgwuxibiology.comnih.gov
The lactam form, this compound, is generally the more stable and predominant tautomer, particularly in the solid state and in non-polar solvents. semanticscholar.org However, the equilibrium can be shifted towards the lactim form, 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-ol, in certain conditions, such as in polar solvents or upon coordination with metal ions. frontiersin.org The stability of the lactam form is attributed to the greater strength of the C=O double bond compared to the C=N double bond in the lactim form.
The tautomeric equilibrium is a critical consideration as the two forms have different chemical properties. The lactam form has a nucleophilic nitrogen, while the lactim form has a phenolic hydroxyl group, which can alter its reactivity and biological interactions. Theoretical studies on 2-hydroxypyridine/2-pyridone tautomerism have shown that the energy difference between the two forms is generally small. nih.govwayne.edu
Table 2: Tautomeric Forms of the Core Structure
| Tautomeric Form | Systematic Name | Key Functional Group |
|---|---|---|
| Lactam (Amide) | This compound | Amide (-NH-C=O) |
| Lactim (Iminol) | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-ol | Iminol (-N=C-OH) |
In addition to tautomerism, the presence of chiral centers, which can arise from certain substitution patterns, can lead to the existence of stereoisomers (enantiomers or diastereomers). The specific stereochemistry will have a profound impact on the molecule's biological activity.
Investigation of Biological Activities and Mechanisms of Action Excluding Clinical Aspects
Receptor Binding and Modulation Studies (e.g., β3-Adrenoceptor Agonism)
Derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold have been identified as novel and selective β3-adrenoceptor (β3-AR) agonists. nih.gov Research into the replacement of the catechol moiety of Trimetoquinol, a potent nonselective beta-adrenoceptor agonist, with a 2-aminothiazole (B372263) group led to the synthesis of novel thiazolopyridine derivatives. nih.gov
Functional assays demonstrated that specific analogues exhibit a high degree of selective β3-AR agonist activity, even though they did not show selectivity in radioligand binding studies. nih.gov The integrity of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring was found to be crucial for this activity, as N-acetylation or ring-opening of the derivatives abolished their β3-AR agonist effects. nih.gov This highlights the structural importance of the intact scaffold for interaction with and activation of the β3-adrenoceptor. nih.gov
| Compound Class | Target | Activity | Key Structural Requirement |
|---|---|---|---|
| 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines | β3-Adrenoceptor | Selective Agonism in Functional Assays | Intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring |
Enzyme Inhibition Profiling and Mechanistic Elucidation
The tetrahydrothiazolo[5,4-c]pyridine core has been incorporated into molecules designed to inhibit various enzymes, particularly those involved in coagulation and cellular signaling.
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) moiety has been explored as a component of Factor Xa (FXa) inhibitors for anticoagulant applications. nih.govresearchgate.net In the design of new FXa inhibitors, this scaffold has been incorporated as part of a key substituent. Specifically, its introduction into the P4 moiety of a compound series based on Betrixaban was investigated. nih.gov However, this modification was found to significantly inhibit, rather than enhance, the inhibitory activity against FXa. nih.gov
Research into kinase inhibition has explored related thiazolopyridine scaffolds. Studies have been conducted on thiazolo[5,4-b]pyridine (B1319707) derivatives, an isomer of the [5,4-c] scaffold, to identify novel inhibitors of the c-KIT receptor tyrosine kinase. nih.govresearchgate.net Dysregulation of c-KIT is implicated in various cancers, including gastrointestinal stromal tumors (GIST). nih.gov
In these studies, certain thiazolo[5,4-b]pyridine derivatives were found to significantly inhibit c-KIT and suppress the proliferation of GIST cancer cells. nih.gov One particular derivative, compound 6r, was noted for its potency against an imatinib-resistant c-KIT double mutant (V560G/D816V). nih.gov While this research is promising, it is important to note that it was conducted on the thiazolo[5,4-b]pyridine isomeric core, and direct studies on 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one derivatives as c-KIT inhibitors were not identified in the search.
| Compound | Target | Activity Noted |
|---|---|---|
| Compound 6r (a thiazolo[5,4-b]pyridine derivative) | c-KIT Kinase (including imatinib-resistant mutant) | Significant inhibition |
The investigation of PI3K inhibitors has led to the discovery of novel tricyclic scaffolds that are related to the thiazolo[5,4-c]pyridine (B153566) core. One such discovery is the 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine tricyclic system. nih.gov A derivative from this class was developed into a potent and selective prototype inhibitor of the PI3Kα isoform. nih.gov This compound demonstrated favorable physicochemical and pharmacokinetic properties. nih.gov This research indicates the potential of fused thiazolopyridine systems in targeting the PI3K signaling pathway, although it involves a more complex chemical structure than the simple tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one core.
Based on the available research, there is currently no direct evidence linking the this compound scaffold or its immediate derivatives to the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). nih.govnih.govendocrine-abstracts.orgmdpi.comresearchgate.net Research and development of 11β-HSD1 inhibitors have focused on a variety of other chemical classes to target metabolic diseases. mdpi.com
While direct studies on the title compound are limited, research into structurally related heterocyclic systems provides context for potential kinase modulation. For example, derivatives of the isomeric 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine scaffold have been discovered as a novel class of potent, orally available, and brain-penetrating inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov Furthermore, other research has focused on simpler, non-fused thiazole (B1198619) derivatives, such as 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, which was identified as an inhibitor of Sphingosine Kinase 1 (SK1). researchgate.net These findings suggest the broader potential of thiazole-containing heterocyclic structures in the design of inhibitors for various protein kinases.
In Vitro Antimicrobial Research and Mechanisms
The thiazole and pyridine (B92270) heterocyclic systems are core components of numerous compounds with a wide spectrum of antimicrobial actions. nih.gov Research into derivatives of the this compound scaffold has demonstrated notable effects against various microbial pathogens.
Broad-Spectrum Antimicrobial Activity Investigation
Derivatives of the thiazolo-pyridine core have been a focus of antimicrobial research, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, studies on 5-methyl derivatives of tetrahydrothiazolo[5,4-c]pyridine have indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains. The antimicrobial potential of this structural class is often evaluated by determining the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) against a panel of microorganisms. nih.gov Research on related 2,3-diaryl-thiazolidin-4-ones showed MIC values ranging from 0.008 to 0.24 mg/mL against bacteria such as S. Typhimurium (most sensitive) and S. aureus (most resistant). nih.gov
Some polysubstituted thiazole derivatives have displayed inhibitory effects specifically on the growth of Gram-positive strains like S. aureus, B. subtilis, and B. Cereus, while lacking activity against Gram-negative bacteria. kau.edu.sa Certain derivatives have also shown promise as antifungal agents against species like C. albicans. kau.edu.sa
| Compound Class | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 5-Methyl-tetrahydrothiazolo[5,4-c]pyridine derivatives | Various bacterial strains | Concentration for growth reduction | As low as 10 µg/mL | |
| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | MIC Range | 0.008–0.24 mg/mL | nih.gov |
| Thiazole-thiosemicarbazide derivative (12f) | S. aureus | MIC | 25 µg/mL | kau.edu.sa |
| Thiazole-thiosemicarbazide derivative (12f) | B. subtilis | MIC | 6.25 µg/mL | kau.edu.sa |
| Thiazole-thiosemicarbazide derivative (12f) | C. albicans | MIC | 25 µg/mL | kau.edu.sa |
Inhibition of Microbial Growth Pathways
The mechanism of antimicrobial action for thiazolidinone derivatives is multifaceted. One probable mechanism involves the inhibition of crucial bacterial enzymes. nih.gov Docking studies have suggested that the antibacterial action of thiazolidin-4-ones may involve the inhibition of E. coli MurB, an enzyme essential for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov For antifungal activity, the likely target is CYP51 (lanosterol 14α-demethylase), an enzyme critical for fungal cell membrane integrity. nih.gov
Furthermore, research on a specific thiazolidinone derivative (TD-H2-A) against Staphylococcus aureus demonstrated that its antibacterial and anti-biofilm effects are achieved by targeting the WalK protein. researchgate.net The study revealed that the compound inhibited the autophosphorylation of WalK, a key sensor kinase in the WalK/WalR two-component system that regulates cell wall metabolism. researchgate.net Transcriptome analysis showed that treatment with the compound led to significant changes in the expression of genes involved in ribosome synthesis and membrane transport, indicating a multi-target and multi-pathway antibacterial mechanism. researchgate.net
In Vitro Anti-inflammatory Research
Compounds featuring the tetrahydrothiazolo[5,4-c]pyridine scaffold have shown significant potential as anti-inflammatory agents in in vitro models. researchgate.net The primary mechanism appears to be the modulation of pro-inflammatory cytokine production.
In studies using lipopolysaccharide (LPS)-induced inflammation in murine macrophages (RAW 264.7), novel synthesized tetrahydrothiazolo[5,4-c]pyridine derivatives effectively inhibited nitrite (B80452) production. researchgate.net Furthermore, these compounds reversed the elevated levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-10 (IL-10), and granulocyte-macrophage colony-stimulating factor (GM-CSF). researchgate.net The anti-inflammatory effects of thiazole and thiazolidinone derivatives are often linked to their ability to inhibit enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade. nih.govbenthamscience.com
| Model System | Compound Type | Effect | Reference |
|---|---|---|---|
| LPS-induced RAW 264.7 murine macrophages | Novel Tetrahydrothiazolo[5,4-c]pyridines | Inhibited nitrite production | researchgate.net |
| In vitro assays | Tetrahydrothiazolo[5,4-c]pyridine derivatives | Decreased levels of TNF-alpha | |
| In vitro assays | Tetrahydrothiazolo[5,4-c]pyridine derivatives | Decreased levels of IL-6 | |
| LPS-induced RAW 264.7 murine macrophages | Novel Tetrahydrothiazolo[5,4-c]pyridines | Reversed elevated levels of IL-10 & GM-CSF | researchgate.net |
In Vitro Anticancer Research
The thiazole ring is a prominent scaffold in the design of novel anticancer agents, with derivatives showing activity against a wide range of cancer cell lines. kau.edu.sanih.gov The anticancer mechanisms are diverse, often involving the disruption of cell proliferation and the activation of programmed cell death pathways. mdpi.com
Inhibition of Cancer Cell Proliferation
Derivatives containing the thiazolo-pyridine framework have demonstrated potent antiproliferative effects across various cancer cell lines. For example, certain pyridine-thiazole hybrid molecules have shown high activity, with one compound inhibiting the growth of all 60 tested cancer cell lines in an NCI screening by more than 50%. nih.gov This particular compound was effective in the micromolar range (2.52–8.29 μM) against cell lines from leukemia (RPMI-8226), non-small cell lung cancer (NCI-H226), CNS cancer (SNB-75), and melanoma (M14), among others. nih.gov Another study on 1,2,4 triazole pyridine derivatives found IC50 values (the concentration that causes 50% reduction of cell growth) ranging from 41.12 µM to 61.11 µM against the murine melanoma (B16F10) cell line. ijpca.org
| Compound Class | Cell Line | Tumor Type | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Pyridine-Thiazole Hybrid (Compound 4) | RPMI-8226 | Leukemia | Effective Concentration | 2.52–8.29 μM | nih.gov |
| Pyridine-Thiazole Hybrid (Compound 4) | NCI-H226 | Non-Small Cell Lung | Effective Concentration | 2.52–8.29 μM | nih.gov |
| Pyridine-Thiazole Hybrid (Compound 4) | SNB-75 | CNS Cancer | Effective Concentration | 2.52–8.29 μM | nih.gov |
| Pyridine-Thiazole Hybrid (Compound 4) | M14 | Melanoma | Effective Concentration | 2.52–8.29 μM | nih.gov |
| 1,2,4 Triazole Pyridine Derivative (TP6) | B16F10 | Murine Melanoma | IC50 | 41.12 µM | ijpca.org |
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism for the anticancer activity of thiazolidinone-bearing molecules is the induction of apoptosis (programmed cell death) and interference with the cell cycle. mdpi.comnih.gov Studies on 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, a related class of compounds, have demonstrated pro-apoptotic activities in K562 leukemia cells. researchgate.net
The molecular mechanisms can involve the inhibition of key cellular targets. Thiazolidinones have been shown to inhibit tubulin polymerization, which disrupts microtubule formation, leading to mitotic arrest and subsequent cell death. nih.gov Other potential targets include histone deacetylases (HDACs); inhibitors of these enzymes can induce cell growth arrest, differentiation, and apoptosis in cancer cells. nih.gov Furthermore, some derivatives induce a mitochondria-dependent apoptosis pathway, characterized by a decrease in mitochondrial membrane potential and an increase in the concentration of caspases, which are key executioners of apoptosis. mdpi.comnih.gov
Biochemical Pathway Analysis and Target Identification
While direct biochemical pathway analysis and specific molecular target identification for this compound are not extensively detailed in publicly available research, the broader class of thiazolopyridine derivatives has been the subject of numerous investigations. These studies provide insights into the potential biological activities and mechanisms of action for this heterocyclic scaffold. The biological effects of these related compounds are diverse and depend on the specific substitutions on the core ring structure.
Research into various analogues of this compound has revealed interactions with several key biological targets and pathways. These findings, while not directly attributable to the parent compound, suggest potential areas of pharmacological relevance.
Derivatives of the tetrahydrothiazolo[5,4-c]pyridine nucleus have been explored for their potential in modulating the activity of various enzymes and receptors. For instance, a methyl-substituted carboxylic acid derivative has been identified as a key intermediate in the synthesis of antithrombotic agents, specifically targeting Factor Xa in the coagulation cascade. pharmaffiliates.comchemicalbook.com This indicates that the thiazolopyridine scaffold can be adapted to interact with the active sites of specific enzymes.
Furthermore, other research has pointed towards the potential for antimicrobial applications of thiazolopyridine derivatives. The proposed mechanism for this activity involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Investigations into structurally related compounds have also identified other potential targets. For example, certain 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines have been shown to act as selective agonists for the β3-adrenoceptor. nih.gov This activity is dependent on the intact ring system, as modifications such as N-acetylation or ring opening abolish the effect. nih.gov Additionally, a thio-analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP), has been evaluated for its activity at GABA receptors, where it was found to be a weak GABA agonist. nih.gov
The following table summarizes the research findings on the biochemical pathway analysis and target identification for various derivatives and analogues of the 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine core structure. It is important to note that these findings pertain to the specific compounds listed and not directly to this compound.
Interactive Data Table: Target Identification of Tetrahydrothiazolo[5,4-c]pyridine Derivatives and Analogues
| Compound/Derivative Class | Identified Target/Pathway | Observed Effect |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride | Factor Xa (in coagulation cascade) | Intermediate in the synthesis of Factor Xa inhibitors (antithrombotics). pharmaffiliates.comchemicalbook.com |
| Thiazolo-pyridine derivatives | Bacterial cell wall synthesis / Metabolic pathways | Potential antimicrobial activity. |
| 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines | β3-adrenoceptor | Selective agonist activity. nih.gov |
| 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP) | GABA receptors | Weak GABA agonist. nih.gov |
These studies collectively suggest that the 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine scaffold is a versatile platform for the development of biologically active molecules. The specific therapeutic target and the resulting effect on biochemical pathways are highly dependent on the nature and position of substituent groups on the heterocyclic core. Further research is required to elucidate the specific biological activities and molecular targets of this compound itself.
Structure Activity Relationship Sar and Lead Optimization Strategies
Systematic Modification of the 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one Core
Systematic modifications of the bicyclic core and its substituents have provided crucial insights into the structural requirements for biological activity. These studies have focused on the influence of substituent placement, their electronic properties, lipophilicity, and the conformational rigidity of the resulting molecules.
The nature and position of substituents on the this compound core significantly dictate the biological activity and selectivity of the compounds.
For Factor Xa inhibitors, modifications have often centered on the N-substituent of the tetrahydropyridine (B1245486) ring and groups attached to the thiazole (B1198619) ring. For instance, in the development of Edoxaban, the N-substituted chloropyridine moiety at the P1 position was found to be highly favorable for potent FXa inhibition. Research has shown that a chloro substitution at the para-position of an aromatic ring at P1 generally yields the most favorable activity.
In a different context, derivatives of the related 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been explored as selective β3-adrenoceptor agonists. SAR studies revealed that the 2-amino group on the thiazole ring is essential for agonist activity. Any modification, such as N-acetylation, leads to a complete loss of this activity, highlighting the critical electronic and hydrogen-bonding contribution of the primary amine. kau.edu.sa Similarly, opening the thiazole ring also abolishes activity, underscoring the importance of the intact bicyclic core for maintaining the necessary conformation for receptor binding. kau.edu.sa
The following table summarizes the impact of key substitutions on the activity of tetrahydrothiazolopyridine derivatives against different targets.
| Core Structure | Substituent/Modification | Position | Target | Effect on Activity |
| Tetrahydrothiazolo[5,4-c]pyridine | N-substituted 5-chloropyridine | P1 pocket | Factor Xa | Increased inhibitory activity |
| 2-Amino-tetrahydrothiazolo[5,4-c]pyridine | N-Acetylation | 2-amino group | β3-adrenoceptor | Abolished agonist activity kau.edu.sa |
| 2-Amino-tetrahydrothiazolo[5,4-c]pyridine | Ring Opening | Thiazole ring | β3-adrenoceptor | Abolished agonist activity kau.edu.sa |
| Tetrahydrothiazolo[5,4-c]pyridine | Introduction of the core itself | P4 pocket of another scaffold | Factor Xa | Significantly inhibited activity |
Lipophilicity and conformational rigidity are critical parameters in the optimization of drug candidates, influencing their absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For the this compound scaffold, maintaining an optimal balance of these properties is key.
The tetrahydro-fused ring system imparts a degree of three-dimensionality and conformational constraint compared to a more flexible acyclic structure. This inherent rigidity can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.
In the design of FXa inhibitors, the lipophilicity of different regions of the molecule is carefully tuned. While a certain degree of lipophilicity is required for effective binding in hydrophobic pockets of the target enzyme, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of halogen atoms, for example, is a common strategy to modulate lipophilicity and electronic properties simultaneously, which can enhance pharmacokinetic profiles.
Identification of Pharmacophores and Key Binding Elements
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For inhibitors based on the this compound scaffold targeting Factor Xa, the pharmacophore typically consists of features that complement the enzyme's active site pockets (S1, S2, and S4).
Key binding elements for FXa inhibitors derived from this scaffold include:
A group for the S1 pocket: A basic or amidine-like group that can form strong interactions, often salt bridges or hydrogen bonds, with the key aspartate residue (Asp189) at the bottom of the S1 pocket.
A central scaffold: The rigid this compound core serves to properly orient the substituents into the S1 and S4 pockets.
A group for the S4 pocket: A hydrophobic moiety that can occupy the aryl-binding site of the S4 pocket, which is formed by aromatic residues such as Tyr99, Phe174, and Trp215. The interaction is often a π-π stacking or hydrophobic interaction.
For the 2-amino-tetrahydrothiazolo[5,4-c]pyridine derivatives acting as β3-adrenoceptor agonists, the pharmacophore appears to crucially involve the 2-aminothiazole (B372263) portion, which likely acts as a bioisostere for the catechol moiety found in traditional beta-agonists like trimetoquinol. kau.edu.sa The key binding elements are the intact, rigid ring system and the unsubstituted 2-amino group, which is vital for functional activity. kau.edu.sa
Strategies for Enhancing Selectivity and Potency against Specific Biological Targets
Enhancing the selectivity and potency of compounds featuring the this compound core involves fine-tuning the substituents to maximize interactions with the desired target while minimizing binding to off-targets.
One primary strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide modifications. For FXa inhibitors, for example, high-resolution crystal structures of the enzyme with bound ligands allow for the rational design of substituents that can form optimal hydrogen bonds, hydrophobic interactions, and salt bridges within the active site. The high selectivity of Edoxaban for FXa over other serine proteases like thrombin is a result of exploiting the specific differences in the architecture of their respective active sites.
Another strategy involves modulating the physicochemical properties of the molecule. For instance, introducing fluorine atoms can alter the pKa of nearby basic centers, which can in turn affect the strength of ionic interactions in the target's active site. This can also block sites of metabolism, thereby increasing the compound's half-life and potency.
For the β3-adrenoceptor agonists, selectivity was achieved by replacing the non-selective catechol group of a known agonist with the 2-aminothiazole group, which is part of the tetrahydrothiazolopyridine core. kau.edu.sa This modification resulted in compounds that, while showing affinity for multiple beta-adrenoceptor subtypes in binding assays, demonstrated high functional selectivity for the β3 subtype. kau.edu.sa This highlights a strategy where functional groups are chosen to favor the activation of one receptor subtype over others.
Bioisosteric Replacement and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies used to optimize lead compounds by improving their potency, selectivity, ADME properties, or to navigate around existing patents.
Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. A classic example relevant to this scaffold is the replacement of a hydrogen atom with fluorine to block metabolic oxidation or the substitution of a carboxylic acid with a tetrazole to improve oral bioavailability. In the context of the related 2-amino-tetrahydrothiazolo[5,4-c]pyridine derivatives, the 2-aminothiazole moiety itself can be considered a bioisostere of the catechol group found in many adrenergic agonists. kau.edu.sa
Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold while maintaining the original orientation of the key binding groups. This can lead to the discovery of novel chemical series with improved properties. While specific examples of scaffold hopping that either start from or result in the this compound core are not extensively detailed in the reviewed literature, the general principle is widely applied in drug discovery. For example, a known inhibitor with a different core could have its key pharmacophoric groups mapped, and the tetrahydrothiazolopyridine core could be computationally evaluated as a potential replacement scaffold to hold those groups in the correct spatial arrangement.
Design of Probes for Target Validation and Mechanistic Studies
Chemical probes are essential tools for validating biological targets and elucidating the mechanism of action of bioactive compounds. The design of such probes based on the this compound scaffold would typically involve incorporating three key features into a potent and selective ligand:
A photoreactive group: This group, such as a diazirine or benzophenone, allows for the formation of a covalent bond with the target protein upon UV irradiation. This enables the permanent labeling of the target for identification.
A reporter tag: This is a functional handle, such as a terminal alkyne or an azide, that allows for the attachment of a fluorescent dye or a biotin (B1667282) molecule via bioorthogonal chemistry (e.g., "click chemistry"). This facilitates the detection, visualization, or purification of the probe-target complex.
The recognition element: This is the this compound derivative itself, which provides the binding affinity and selectivity for the target of interest.
The design process requires careful consideration of where to attach the photoreactive group and the reporter tag on the scaffold, as these modifications should not significantly impair the compound's ability to bind to its target. Typically, these groups are attached via a linker at a position on the molecule that is known from SAR studies to be tolerant of substitution and not directly involved in key binding interactions. While the general methodology for creating such probes is well-established, specific examples derived directly from the this compound core are not prominently featured in the reviewed scientific literature.
Future Research Directions and Translational Potential Excluding Clinical Development
Exploration of Novel Synthetic Pathways for Diversification
The therapeutic applicability of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) scaffold is contingent upon the development of a diverse chemical library. Future research will need to focus on innovative and efficient synthetic strategies to generate a wide array of derivatives.
One established route involves a multi-step synthesis starting from N-Boc-4-piperidone, which undergoes a Gewald reaction with cyanamide (B42294) and sulfur, followed by further modifications to build the thiazolopyridine core. derpharmachemica.com While effective, this approach can be lengthy. Future explorations should prioritize modern synthetic methodologies to improve efficiency and expand the accessible chemical space.
Key future synthetic strategies include:
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. acs.org This "enabling technology" is particularly suitable for the synthesis of heterocycles, allowing for rapid optimization and the generation of compound libraries with reduced solvent waste and reaction times. acs.org
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required for conventional heating. dmed.org.uanih.gov This technique has been successfully applied to the synthesis of related thiazolo[4,5-b]pyridine (B1357651) and thiazolo[5,4-d]pyrimidine (B3050601) systems and holds promise for the diversification of the title compound. dmed.org.ua
Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions, such as the Povarov or A3 reactions, can rapidly generate highly functionalized and complex tricyclic systems fused to a pyridine (B92270) ring. nih.gov Adapting MCRs would enable the efficient installation of diverse chemical functionalities around the core scaffold.
Late-Stage Functionalization: Developing methods for the late-stage modification of the core scaffold would be highly valuable. This allows for the introduction of various functional groups at a late step in the synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
These advanced synthetic approaches will be instrumental in creating a comprehensive library of derivatives, which is essential for thorough biological evaluation.
Development of Advanced In Vitro Assay Systems for Mechanistic Research
To understand how derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one exert their biological effects, it is crucial to move beyond primary screening assays and employ advanced in vitro systems for detailed mechanistic research. Since many pyridine-fused heterocyclic compounds are known to target protein kinases, a key focus will be on assays that can elucidate their mode of action against these and other potential targets. nih.gov
Future mechanistic studies should incorporate a suite of sophisticated assays:
Biochemical Kinase Assays: A variety of formats, including luminescence-based assays (e.g., ADP-Glo™), fluorescence-based methods, and radiometric assays, can be used to quantify the inhibitory activity of compounds against specific kinases and determine their potency (IC50 values). nih.govnih.gov
Cellular Target Engagement Assays: It is critical to confirm that a compound interacts with its intended target within a living cell. Techniques such as the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) can provide direct evidence of target binding in a physiologically relevant context. These assays help validate that a compound's cellular effects are a direct result of engaging its designated target.
High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing insights into a compound's effects on cell morphology, signaling pathways, and organelle function.
Pathway-Specific Reporter Assays: To dissect the downstream consequences of target engagement, reporter gene assays can be developed to monitor the activity of specific signaling pathways modulated by the target protein.
Cytokine and Chemokine Profiling: For derivatives showing anti-inflammatory potential, multiplex assays like ELISA can quantify the inhibition of key inflammatory mediators (e.g., cytokines and chemokines) in cell models, such as lipopolysaccharide-stimulated macrophages. researchgate.net
The data generated from these advanced assays will be vital for understanding the mechanism of action, confirming on-target activity, and guiding the lead optimization process.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. acs.orgproquest.com These computational tools can be applied to the this compound scaffold to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future research should leverage AI and ML in several key areas:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By integrating traditional QSAR with machine learning algorithms like convolutional neural networks (CNNs), it is possible to build robust predictive models. nih.gov These models can identify the key molecular features that correlate with biological activity, enabling the rational design of more potent compounds. nih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on existing libraries of active compounds to generate novel derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold that are predicted to have high activity and favorable drug-like properties.
Virtual Screening: ML models can be used to screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific target. This significantly reduces the number of compounds that need to be synthesized and tested experimentally.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. Machine learning models can be trained to predict these properties, helping to prioritize compounds with a higher likelihood of success in later-stage preclinical development.
By integrating these computational approaches, the discovery and optimization of novel drug candidates based on the this compound core can be made more efficient and cost-effective.
Role of this compound Derivatives as Research Tools in Chemical Biology
Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical biology tools. These chemical probes can be used to study biological processes, validate drug targets, and identify new therapeutic opportunities.
Future efforts in this area could include:
Development of Fluorescent Probes: By attaching a fluorescent dye to a potent and selective derivative, a fluorescent probe can be created. These probes are invaluable for a range of applications, including high-throughput screening, fluorescence microscopy to visualize the compound's subcellular localization, and biophysical assays like Fluorescence Resonance Energy Transfer (FRET) to study ligand-receptor interactions in real-time.
Creation of Affinity-Based Probes: A derivative can be functionalized with a reactive group or a photoaffinity label to create a probe that can covalently bind to its protein target. These probes, when combined with proteomic techniques, can be used to definitively identify the cellular targets and off-targets of the compound series.
Biotinylated or "Clickable" Analogs: Synthesizing derivatives with a biotin (B1667282) tag or a "clickable" handle (like an alkyne or azide) allows for the affinity purification of target proteins from cell lysates. This is a powerful method for target identification and validation.
The development of such research tools would not only advance our understanding of the mechanism of action of this compound class but also contribute valuable reagents to the broader biomedical research community.
Potential for Preclinical Lead Compound Identification in Various Disease Models (excluding human studies)
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold has already shown promise in several disease areas, providing a strong rationale for further preclinical investigation. Future research should aim to identify potent and selective lead compounds and evaluate their efficacy in relevant non-human disease models.
Based on existing data, promising therapeutic areas for exploration include:
Inflammatory Diseases: Derivatives of this scaffold have demonstrated anti-inflammatory activity in vitro by inhibiting the production of inflammatory cytokines in macrophage cell lines. researchgate.net Future work should involve testing optimized compounds in animal models of inflammatory conditions, such as carrageenan-induced paw edema in rats or models of inflammatory bowel disease.
Oncology: Related thiazolopyridine structures have been identified as inhibitors of protein kinases like c-KIT, which are important targets in cancer. nih.gov Promising derivatives should be evaluated for their anti-proliferative activity against a panel of human cancer cell lines, followed by efficacy studies in murine xenograft models of relevant cancers. nih.govacs.org
Metabolic Diseases: The tetrahydrothiazolo[5,4-c]pyridine scaffold has been investigated for anti-obesity effects. Lead compounds could be tested in diet-induced obesity models in mice to assess their impact on body weight, glucose homeostasis, and lipid profiles.
Infectious Diseases: The core structure has also been explored for antimicrobial properties. derpharmachemica.com Further screening against a panel of pathogenic bacteria and fungi could identify lead compounds for development as novel anti-infective agents.
The table below summarizes the potential preclinical applications and the corresponding models for evaluation.
| Therapeutic Area | Potential Targets | In Vitro Models | In Vivo Models (Non-human) |
| Inflammation | PI3K, Cytokine signaling pathways | RAW 264.7 macrophages | Carrageenan-induced rat paw edema, Murine models of IBD |
| Oncology | c-KIT, Other protein kinases | GIST-T1, HMC1.2, MCF-7, HepG2 cancer cell lines | Murine cancer xenograft models |
| Metabolic Diseases | 11β-HSD1 | 3T3-L1 adipocytes | Diet-induced obesity mouse models |
| Infectious Diseases | Bacterial/Fungal cellular pathways | Various bacterial and fungal strains | Murine models of infection |
Successful outcomes in these preclinical models would provide a strong foundation for the further development of this compound derivatives as novel therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of appropriately substituted precursors. For example, alkylation of 4-hydroxypiperidine derivatives with bromopropane or reductive amination with cyclobutanone can yield intermediates like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Reaction optimization includes controlling temperature (e.g., 90°C for 1.5 hours for bromination steps) and stoichiometry to improve yields. Purification via recrystallization or column chromatography is critical for isolating high-purity products (>95%) .
Q. How is the structural integrity of this compound confirmed during synthesis?
Methodological Answer: Characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the IUPAC name and SMILES notation (C1Cc2ncsc2CN1) confirm the bicyclic thiazolo-pyridine scaffold. Infrared (IR) spectroscopy identifies functional groups like secondary amines (N-H stretches ~3300 cm⁻¹) and thiazole rings (C-S-C stretches ~650 cm⁻¹) .
Q. What are the key physicochemical properties influencing reactivity?
Methodological Answer: The compound’s reactivity is governed by its planar thiazole ring and basic tertiary amine. Key properties include:
- LogP : ~1.2 (moderate lipophilicity)
- pKa : ~8.5 (amine protonation in physiological conditions)
- Solubility : Poor in water (<1 mg/mL), requiring DMSO or ethanol for dissolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for pharmacological applications?
Methodological Answer: SAR studies focus on modifying the 5-methyl group and thiazole ring. For example:
- 5-Methyl substitution : Enhances binding to Factor Xa (e.g., in Edoxaban intermediates) by improving hydrophobic interactions.
- 2-Carboxylic acid derivatives : Increase polarity for better solubility (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, CAS 720720-96-7).
Electrophilic substitutions (e.g., bromination at position 2) introduce handles for further functionalization .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer: Challenges include low plasma concentrations and matrix interference. Solutions:
Q. How do data contradictions in reported biological activities inform experimental redesign?
Methodological Answer: Discrepancies in potency (e.g., IC₅₀ values for Factor Xa inhibition) may stem from assay conditions (e.g., buffer pH, ionic strength). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
